N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Descripción
N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a fused pyrido[1,2-c]pyrimidine core substituted with a 5-methyl-1,2,4-oxadiazole moiety and a 2,6-dimethylphenyl acetamide side chain. The compound’s complexity arises from its bicyclic system and diverse functional groups, which are hypothesized to enhance binding affinity and metabolic stability in therapeutic applications .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-12-7-6-8-13(2)18(12)23-16(27)11-26-20(28)17(19-22-14(3)30-24-19)15-9-4-5-10-25(15)21(26)29/h6-8H,4-5,9-11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJSHTUDMCUCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is C25H26N6O3S with a molecular weight of 490.58 g/mol. The compound features a complex structure that integrates various functional groups conducive to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N6O3S |
| Molecular Weight | 490.58 g/mol |
| CAS Number | 692737-11-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine moieties. The compound under discussion has shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The compound likely exerts its anticancer effects through multiple pathways including the inhibition of key signaling proteins involved in cell proliferation and survival.
Case Studies
-
Cell Line Studies : In vitro studies have demonstrated that derivatives similar to N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide exhibit IC50 values ranging from 0.67 to 1.95 µM against various cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .
Cell Line IC50 (µM) HEPG2 0.67 MCF7 0.80 SW1116 0.87 BGC823 1.18
Antimicrobial Activity
Preliminary assessments have also indicated that compounds with similar structural frameworks possess antimicrobial properties. For instance:
- In Vitro Testing : Compounds similar to N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide have been tested against various bacterial strains with varying degrees of success.
Enzyme Inhibition
Another significant aspect of the biological activity involves enzyme inhibition:
Comparación Con Compuestos Similares
Core Heterocyclic Systems
The target compound’s pyrido[1,2-c]pyrimidine core distinguishes it from analogs with simpler monocyclic or alternative bicyclic systems:
- Triazolyl-Pyridazinone Systems (e.g., CAS 692737-11-4 in ): The pyridazinone core introduces a ketone group, altering electronic properties compared to the pyrido-pyrimidine’s conjugated aromatic system .
Substituent Analysis
Physicochemical Properties
Pharmacological Implications
- Target Selectivity : The 2,6-dimethylphenyl group, common in the target compound and analogs like those in , is associated with enhanced binding to hydrophobic pockets in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
